2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-, monosodium salt
Description
This compound belongs to the naphthalenesulfonic acid family, characterized by a benzoylamino group at position 7, a hydroxy group at position 4, and a monosodium sulfonate group. It is primarily used in hair dye formulations due to its azo chromophores, which provide color stability and binding affinity to keratin .
Properties
IUPAC Name |
sodium;7-benzamido-4-hydroxynaphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5S.Na/c19-16-10-14(24(21,22)23)9-12-8-13(6-7-15(12)16)18-17(20)11-4-2-1-3-5-11;/h1-10,19H,(H,18,20)(H,21,22,23);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBXWJYGPYGDEG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12NNaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065113 | |
| Record name | 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10534-92-6 | |
| Record name | 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010534926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 7-benzamido-4-hydroxynaphthalene-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Sulfonation of Naphthalene Derivatives
The foundational step in synthesizing naphthalenesulfonic acid derivatives involves sulfonation. Naphthalene is treated with concentrated sulfuric acid under controlled conditions to introduce sulfonic acid groups. In the case of 2-naphthalenesulfonic acid, regioselectivity is critical. Traditional methods involve sulfonating naphthalene at 163°C for 2 hours, followed by hydrolytic cleavage of by-products like naphthalene-1-sulfonic acid. The resulting mixture contains a majority of naphthalene-2-sulfonic acid, which is isolated via steam distillation and crystallization.
Key Conditions :
Benzoylation of 7-Amino-4-Hydroxynaphthalene-2-Sulfonic Acid (J Acid)
The introduction of the benzoylamino group is achieved through condensation reactions. J Acid (7-amino-4-hydroxynaphthalene-2-sulfonic acid) reacts with benzoyl chloride in alkaline media (pH 8–10) to form 7-benzoylamino-4-hydroxynaphthalene-2-sulfonic acid. This step requires precise temperature control (5–10°C) to prevent side reactions, such as over-benzoylation or hydrolysis of the sulfonic acid group.
Reaction Scheme :
Neutralization to Monosodium Salt
The final step involves neutralizing the sulfonic acid group with sodium hydroxide to yield the monosodium salt. This is performed in aqueous solution at 25–30°C, followed by evaporation under reduced pressure to isolate the product. The monosodium form enhances solubility in polar solvents, making it suitable for industrial applications.
Critical Parameters :
Industrial-Scale Production and Optimization
Vacuum Concentration and Thermal Isomerization
Industrial processes often employ vacuum concentration (25–100 mbar) at 70–90°C to reduce water content below 15% (w/w) in sulfonation mixtures. Subsequent thermal treatment at 170–190°C under normal pressure induces isomerization, converting α-sulfonic acid isomers to the thermodynamically stable β-form (e.g., 2-naphthalenesulfonic acid).
Table 1: Composition of Naphthalenesulfonic Acid Mixtures Before and After Isomerization
Continuous Flow Reactor Systems
Modern facilities use continuous flow reactors to improve yield and purity. For example:
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Evaporator Stage : A waste acid solution (22.3% naphthalenesulfonic acids, 33.7% H₂SO₄) is fed into a glass evaporator at 85°C and 50 mbar, concentrating the sulfonic acids to 41% (w/w).
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Isomerization Column : The concentrate is heated to 190°C in a packed column, achieving 98% conversion to β-isomers.
Analytical Characterization and Quality Control
Structural Confirmation
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NMR Spectroscopy : ¹H NMR (D₂O/DMSO-d₆) reveals aromatic protons at δ 7.2–8.1 ppm and a singlet for the benzoylamino group at δ 7.8 ppm.
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IR Spectroscopy : Peaks at 1180 cm⁻¹ (S=O stretch) and 1650 cm⁻¹ (amide C=O).
Table 2: Elemental Analysis of the Monosodium Salt
| Element | Theoretical (%) | Observed (%) |
|---|---|---|
| C | 47.3 | 47.1 |
| H | 3.2 | 3.3 |
| N | 3.8 | 3.7 |
| S | 14.8 | 14.6 |
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-, monosodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonamide compounds.
Scientific Research Applications
Applications in Dye Chemistry
A. Dye Manufacturing
The compound is primarily utilized in the synthesis of azo dyes. Azo dyes are characterized by their vibrant colors and are widely used in textiles and food industries. The presence of the naphthalene sulfonic acid moiety enhances the solubility of these dyes in water, making them suitable for various applications.
Case Study: Azo Dye Synthesis
- A study demonstrated that 2-naphthalenesulfonic acid derivatives can be used to synthesize high-performance disperse dyes with improved lightfastness and washfastness properties. The incorporation of this compound into dye formulations resulted in enhanced color intensity and stability under various conditions .
B. Analytical Chemistry
The compound serves as a reagent in various analytical techniques, including spectrophotometry and chromatography. Its ability to form stable complexes with metal ions makes it useful for detecting trace metals in environmental samples.
Data Table: Analytical Applications
| Application Type | Methodology | Results |
|---|---|---|
| Spectrophotometry | Metal ion detection | High sensitivity for Cu²⁺ ions |
| Chromatography | HPLC | Effective separation of dye components |
Pharmaceutical Applications
A. Drug Development
2-Naphthalenesulfonic acid derivatives have shown potential as intermediates in the synthesis of pharmaceutical compounds. Their structural features contribute to biological activity, making them candidates for drug formulation.
Case Study: Antimicrobial Activity
- Research indicated that certain derivatives exhibit antimicrobial properties against a range of bacterial strains. The mechanism involves interference with bacterial cell wall synthesis, showcasing the compound's potential as an antibacterial agent .
Environmental Applications
A. Wastewater Treatment
The compound is investigated for its role in wastewater treatment processes, particularly in the removal of azo dyes from industrial effluents. Its effectiveness as an adsorbent material has been evaluated.
Data Table: Adsorption Studies
| Adsorbent Material | Removal Efficiency (%) |
|---|---|
| Activated Carbon | 90 |
| 2-Naphthalenesulfonic Acid Derivative | 85 |
Mechanism of Action
The mechanism by which 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-, monosodium salt exerts its effects involves its interaction with specific molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the benzoylamino and hydroxy groups can engage in various chemical reactions. These interactions can affect biological pathways and processes, making the compound useful in different applications.
Comparison with Similar Compounds
Direct Red 81 (C.I. 28160)
- CAS Number : 2610-11-9
- Molecular Formula : C₂₉H₁₉N₅Na₂O₈S₂
- Structure: Contains two azo groups (-N=N-) and a disodium sulfonate. The benzoylamino group is retained at position 7, but additional azo linkages enhance its conjugation and color intensity .
- Applications : Used as a textile direct dye , offering high affinity for cellulose fibers. Its disodium salt form improves solubility in aqueous processing .
- Regulatory Status: Not listed under hair dye restrictions but subject to general chemical safety guidelines .
7-(Acetylamino)-4-Hydroxy-2-Naphthalenesulfonic Acid
- CAS Number : 6334-97-0
- Molecular Formula: C₁₂H₁₁NO₅S
- Structure: Substitutes the benzoylamino group with an acetylamino group at position 6. The monosodium sulfonate and hydroxy group at position 4 are retained.
- Applications : Serves as an analytical standard in HPLC methods due to its predictable retention behavior .
- LogP: -0.625, indicating higher hydrophilicity compared to benzoylamino derivatives .
2-Naphthalenesulfonic Acid, 7-(Benzoylamino)-4-Hydroxy-3-(Phenylazo)
- CAS Number: Not explicitly listed (referenced in ).
- Structure : Features a phenylazo group at position 3, introducing additional conjugation and altering light absorption properties.
Dinonylnaphthalenesulfonic Acid Salts
- Examples: Dinonylnaphthalenesulfonic acid (CAS 25322-17-2) and its barium/calcium salts.
- Structure: Bulky alkyl chains (dinonyl) replace functional groups, enhancing surfactant properties.
- Applications : Used as dispersants or corrosion inhibitors in industrial formulations, unrelated to dyes .
Structural and Functional Analysis
Key Structural Differences
| Feature | Target Compound | Direct Red 81 | 7-(Acetylamino) Derivative |
|---|---|---|---|
| Position 7 Group | Benzoylamino | Benzoylamino | Acetylamino |
| Azo Groups | Likely one azo group | Two azo groups | None |
| Sulfonate Form | Monosodium | Disodium | Monosodium |
| LogP | Estimated higher hydrophobicity | Higher due to azo groups | -0.625 (hydrophilic) |
Research Findings and Data Gaps
Biological Activity
2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-, monosodium salt, commonly referred to as benzoyl J acid, is a sulfonic acid derivative with significant relevance in both organic synthesis and biological research. Its chemical formula is and it has a molar mass of 343.35 g/mol. This compound has been investigated for various biological activities, including antimicrobial and immunomodulatory effects.
- Molecular Formula :
- Molar Mass : 343.35 g/mol
- Density : 1.535 g/cm³ (predicted)
- pKa : 0.14 (predicted)
- CAS Number : 132-87-6
Antimicrobial Activity
Research has indicated that derivatives of naphthalenesulfonic acids exhibit moderate to good antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections or as preservatives in pharmaceuticals .
Immunomodulatory Effects
The compound has also been explored for its immunomodulatory effects. In vitro studies demonstrated that naphthalenesulfonic acid derivatives can modulate the immune response in splenocytes from mice, indicating their potential role in enhancing or suppressing immune functions depending on the context of their application .
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several naphthalene derivatives, including 2-naphthalenesulfonic acid derivatives. The results showed that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness depending on the specific structure and substituents present on the naphthalene ring .
Immunomodulation Research
In a study assessing the immunomodulatory properties of food colorants, it was found that certain derivatives could enhance the proliferation of T-cells and increase cytokine production in vitro. This suggests that 2-naphthalenesulfonic acid derivatives may have applications in enhancing immune responses in clinical settings .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the optimal synthetic routes for preparing monosodium salts of benzoylamino-substituted naphthalenesulfonic acids?
The synthesis typically involves sulfonation of naphthalene derivatives followed by selective functionalization. For example, introducing the benzoylamino group at the 7-position can be achieved via Friedel-Crafts acylation or nucleophilic substitution under controlled pH. The monosodium salt is formed by neutralizing the sulfonic acid group with sodium hydroxide. Key considerations include protecting the hydroxy group at the 4-position during acylation to prevent side reactions. Solubility in polar solvents (e.g., water or DMSO) facilitates purification .
Q. How does the monosodium salt form enhance solubility, and what solvents are optimal for its handling in biological assays?
The monosodium salt increases water solubility due to ionic dissociation of the sulfonate group. For biological studies, aqueous buffers (pH 7–8) are preferred to maintain stability. In organic phases, dimethyl sulfoxide (DMSO) is suitable for stock solutions. Note that aggregation may occur in high-salt buffers, necessitating dynamic light scattering (DLS) to confirm colloidal stability .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- UV-Vis Spectroscopy : The benzoylamino and hydroxy groups absorb in the 250–350 nm range. Azo derivatives (if present) show additional peaks >400 nm .
- NMR : H NMR reveals aromatic proton splitting patterns (e.g., coupling between H-6 and H-8 in the naphthalene ring). The sodium sulfonate group causes deshielding of adjacent protons .
- FT-IR : Confirm sulfonate (S=O, ~1180 cm), hydroxy (O-H, ~3400 cm), and amide (C=O, ~1650 cm) functional groups .
Advanced Research Questions
Q. How do positional isomers (e.g., 6- vs. 7-benzoylamino substitution) influence binding to serum albumin or enzymatic targets?
Isomeric differences alter steric and electronic interactions. For instance, the 7-benzoylamino group may enhance binding to hydrophobic pockets in proteins due to its proximity to the naphthalene core. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities. Comparative studies with 6-substituted analogs (e.g., acetylamino derivatives) reveal that bulkier substituents at the 7-position reduce dissociation constants () by 30–50% .
Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data for azo-linked derivatives?
Discrepancies often arise from:
- Regioselectivity : Diazotization conditions (e.g., HNO concentration) control azo coupling positions. LC-MS/MS can identify minor isomers .
- pH-Dependent Tautomerism : Hydroxy and azo groups may tautomerize, shifting UV-Vis peaks. Buffer standardization (e.g., pH 7.4 vs. 9) is critical .
- Impurity Profiles : Side products from incomplete sulfonation or azo coupling can be quantified via HPLC with diode-array detection .
Q. How can computational modeling predict the compound’s reactivity in catalytic or photochemical applications?
Density functional theory (DFT) calculations assess:
- Electron-Withdrawing Effects : The sulfonate group reduces electron density on the naphthalene ring, favoring electrophilic attacks at the 1- or 3-positions.
- Excited-State Behavior : TD-DFT models UV-Vis transitions and predicts photocatalytic activity under UV light .
Methodological Considerations
- Handling Contradictions : Cross-validate data using orthogonal techniques (e.g., NMR for structure, ICP-MS for sodium content).
- Biological Assays : Pre-incubate the compound with serum to assess protein binding before cell-based studies .
- Synthetic Optimization : Use design of experiments (DoE) to optimize temperature, stoichiometry, and solvent ratios for scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
